molecular formula C9H6IN B1339040 5-Iodoisoquinoline CAS No. 58142-99-7

5-Iodoisoquinoline

Cat. No. B1339040
CAS RN: 58142-99-7
M. Wt: 255.05 g/mol
InChI Key: CUILFTFMBBGSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodoisoquinoline is a highly substituted isoquinoline derivative that can be synthesized through iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of 5-Iodoisoquinoline involves the reaction of 2-alkynyl-1-methylene azide aromatics with iodine or iodium donors such as the Barluenga reagent (Py2IBF4/HBF4) and NIS. This process yields 1,3-disubstituted 4-iodoisoquinolines in good to high yields. The reaction tolerates a wide range of substituents on the aromatic ring and can be carried out under acidic, basic, or neutral conditions. The cyclization likely proceeds through an iodonium ion intermediate, followed by nucleophilic cyclization of the azide and elimination of N2. This methodology has been successfully applied to the synthesis of norchelerythrine, demonstrating its utility in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of 5-Iodoisoquinoline and related compounds has been extensively studied. For instance, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and used as a relay compound in further chemical transformations . Additionally, the synthesis of indolo[2,3-c]isoquinolin-5-ones via Rh(III)-catalyzed C-H activation and [4+2] annulation reaction of N-methoxybenzamides and 3-diazoindolin-2-imines has been reported, showcasing the structural diversity achievable with isoquinoline derivatives .

Chemical Reactions Analysis

5-Iodoisoquinoline and its derivatives participate in various chemical reactions. For example, 5-Aminoisoquinolin-1-one, a water-soluble derivative, is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs) and has been used as a biochemical and pharmacological tool to study the effects of PARP inhibition in various disease models . Moreover, the synthesis of 5-hydroxyisoquinolinium salts and their antimicrobial evaluation indicates that the hydroxyl moiety plays a significant role in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Iodoisoquinoline derivatives are influenced by their substituents. For instance, the lipophilicity and efficacy of hydroxylated isoquinolinium salts were compared with non-hydroxylated salts, revealing that higher lipophilicity and lower desolvation energy contribute to enhanced antimicrobial versatility and efficacy . Additionally, the synthesis of 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of PARP-2 highlights the importance of the substituents at the 5-position in determining selectivity for enzyme inhibition .

Safety And Hazards

The safety data sheet for 5-Iodoisoquinoline indicates that it is harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

5-Iodoisoquinoline has been used in the development of EQ-6, a novel analogue of Ethoxyquin, to prevent chemotherapy-induced peripheral neuropathy . This suggests potential future directions in the field of neuroprotection .

properties

IUPAC Name

5-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILFTFMBBGSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464455
Record name 5-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoisoquinoline

CAS RN

58142-99-7
Record name 5-Iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58142-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodoisoquinoline
Reactant of Route 2
5-Iodoisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Iodoisoquinoline
Reactant of Route 4
5-Iodoisoquinoline
Reactant of Route 5
5-Iodoisoquinoline
Reactant of Route 6
5-Iodoisoquinoline

Citations

For This Compound
25
Citations
P Xu, XL He, YY Zhang, XN Sun, JR Bai… - …, 2020 - Wiley Online Library
… allows the direct formation of 5-iodoisoquinoline from commercially available isoquinoline … for flexibly accessing to multi substituted 5-iodoisoquinoline. Meanwhile, the results suggest …
A Cetinkaya-Fisgin, J Zhu, X Luan, JS Kim, B Oh… - …, 2021 - Springer
… , suggesting that ethoxyquin and EQ-6 likely act on the programmed axon degeneration pathway but with higher potency compared to published Sarm1 inhibitor, 5-Iodoisoquinoline. …
Number of citations: 5 link.springer.com
JD Icso, PR Thompson - Current Opinion in Chemical Biology, 2022 - Elsevier
… 5-iodoisoquinoline acts as a substrate in the base exchange reaction to generate 5-iodoisoquinoline … it is more accurate to describe 5-iodoisoquinoline as a mechanism-based inhibitor …
Number of citations: 8 www.sciencedirect.com
Y Dou, L Yang, L Zhang, P Zhang, H Li, G Yang - RSC advances, 2016 - pubs.rsc.org
… of 5-iodoisoquinoline with dialkyl-substituted acetylenes. In contrast with the high yield obtained for 3a when naphthalene was used as the substrate, the reaction of 5-iodoisoquinoline …
Number of citations: 13 pubs.rsc.org
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
5-Aminoisoquinoline.—One and eight-tenths grams of amino-1-chloroisoquinoline (prepared from 1-chloroisoquinoline by nitration and reduction), 0.9 g. of sodium hydroxide, 1 g. of …
Number of citations: 7 pubs.acs.org
S Wang, Y Zhang, J Lou, H Yong, S Shan… - Phytotherapy …, 2023 - Wiley Online Library
… Indeed, our previous results also showed that 5-bromoisoquinoline, a slightly less potent and readily available derivative of 5-iodoisoquinoline, also protected N2a cell axons against …
Number of citations: 5 onlinelibrary.wiley.com
SA Gamage, JA Spicer, GW Rewcastle… - Journal of medicinal …, 2002 - ACS Publications
… We finally prepared 8-aminoisoquinoline (37) by diazotization/iodination of 5-aminoisoquinoline (34), followed by nitration of the resulting 5-iodoisoquinoline (35) with H 2 SO 4 /KNO 3 …
Number of citations: 176 pubs.acs.org
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
The free fatty acid fraction of human hair fat has been examined and found to contain normal saturated and unsaturated fatty acids, ranging in chain length from 7 to 22 carbon atoms. …
Number of citations: 36 pubs.acs.org
RO Hughes, T Bosanac, X Mao, TM Engber… - Cell reports, 2021 - cell.com
… 5-iodoisoquinoline, compound 6, had a biochemical potency of 75 nM. Importantly, to qualify compound 6 as a suitable analog to interrogate the role of pharmacological inhibition of …
Number of citations: 92 www.cell.com
JD Icso, L Barasa, PR Thompson - Biochemistry, 2023 - ACS Publications
… for the base exchange reaction than 5-iodoisoquinoline (Figure 4A)… 5-iodoisoquinoline was found to be a more potent inhibitor than 5-bromoisoquinoline. (19) In fact, 5-iodoisoquinoline …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.